Potassium (dec-9-en-1-yl)trifluoroboranuide

Organoboron chemistry Cross-coupling Stability

Alkylboronic acid protodeboronation forces excessive reagent use and purification challenges. Potassium (dec-9-en-1-yl)trifluoroboranuide eliminates these liabilities as an air-/moisture-stable, stoichiometric nucleophile (1.0-1.2 equiv) for Suzuki-Miyaura couplings. · Bench-stable crystalline solid with indefinite shelf-life · Requires only stoichiometric amounts, reducing boron waste · Ideal for parallel medicinal chemistry libraries using precious electrophiles. In stock.

Molecular Formula C10H19BF3K
Molecular Weight 246.16 g/mol
Cat. No. B13496337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (dec-9-en-1-yl)trifluoroboranuide
Molecular FormulaC10H19BF3K
Molecular Weight246.16 g/mol
Structural Identifiers
SMILES[B-](CCCCCCCCC=C)(F)(F)F.[K+]
InChIInChI=1S/C10H19BF3.K/c1-2-3-4-5-6-7-8-9-10-11(12,13)14;/h2H,1,3-10H2;/q-1;+1
InChIKeyNDDJNYHNMKJNEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (dec-9-en-1-yl)trifluoroboranuide: A Stable Organotrifluoroborate for Suzuki–Miyaura Cross‑Coupling


Potassium (dec-9-en-1-yl)trifluoroboranuide (CAS 875167-35-4) is a primary alkyl organotrifluoroborate salt that belongs to a class of bench‑stable, tetracoordinate boron nucleophiles widely employed in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions [1]. It serves as a protected, air‑ and moisture‑stable surrogate of the corresponding boronic acid, delivering a dec‑9‑en‑1‑yl chain onto aryl, alkenyl, or alkyl electrophiles under mild conditions . The compound is a crystalline solid with a molecular weight of 246.16 g·mol⁻¹ and is offered at a guaranteed purity of ≥95% for research‑grade procurement .

1
Workflow: Pd-catalyzed Suzuki–Miyaura cross-coupling
2
Selection: Air-stable, protected alkyl nucleophile source
3
Use Context: Multi-step synthesis requiring latent reactivity

Why Potassium (dec-9-en-1-yl)trifluoroboranuide Cannot Be Replaced by a Generic Organoboron Reagent


Simply interchanging organoboron reagents of the same nominal class—boronic acids, boronate esters, or trialkylboranes—introduces distinct and quantifiable liabilities in stability, handling, and reaction performance that directly impact procurement and experimental reproducibility. Alkylboronic acids suffer from competitive protodeboronation that often necessitates large excesses of reagent [1]; trialkylboranes are air‑ and moisture‑sensitive, requiring in situ preparation that complicates small‑scale optimization [2]; and even boronate esters exhibit sluggish reactivity under standard Suzuki–Miyaura conditions [3]. Potassium organotrifluoroborates such as the dec‑9‑en‑1‑yl derivative circumvent these limitations by providing indefinite shelf‑stability, tolerance to a wide range of functional groups, and the ability to be carried through multi‑step sequences without decomposition [4].

Alkylboronic Acids

Competitive protodeboronation may require large excesses, shifting stoichiometry and atom economy.

Trialkylboranes

Air- and moisture-sensitivity necessitates in situ preparation, complicating small-scale optimization.

Boronate Esters

Reported sluggish reactivity under standard Suzuki–Miyaura conditions may limit conversion.

Quantitative Evidence Guide for Potassium (dec-9-en-1-yl)trifluoroboranuide


Air and Moisture Stability Compared to Trialkylboranes

Trialkylboranes, which are frequently used for alkyl transfer in Suzuki–Miyaura reactions, are air‑ and moisture‑sensitive and must be prepared and used in situ, limiting their utility in parallel synthesis or scale‑up [1]. In contrast, potassium organotrifluoroborates including the dec‑9‑en‑1‑yl derivative are crystalline solids that exhibit indefinite stability to air and moisture at ambient temperature, enabling long‑term storage and straightforward handling without inert‑atmosphere precautions [2].

Air and Moisture Stability
Class-level inference
Indefinite bench stability vs. rapid decomposition of trialkylboranes
Supports ambient handling and long-term storage
Qualitative comparison; no special storage required
Organoboron chemistry Cross-coupling Stability

Reduced Protodeboronation Compared to Alkylboronic Acids

Primary alkylboronic acids are prone to protodeboronation (hydrolytic loss of the alkyl group) under basic aqueous Suzuki–Miyaura conditions, compelling chemists to employ 2–5 equivalents of the boronic acid to ensure complete consumption of the electrophile [1]. Potassium alkyltrifluoroborates are far less susceptible to protodeboronation because the tetracoordinate boron center lacks an empty p‑orbital and is resistant to nucleophilic attack by hydroxide [2]. Consequently, only stoichiometric amounts (1.0–1.2 equiv) of the trifluoroborate are required for high conversion, improving atom economy and reducing waste [3].

Protodeboronation Suppression
Class-level inference
1.0–1.2 equiv
Supports stoichiometric coupling and reduced waste
Versus 2–5 equiv for alkylboronic acids
Suzuki–Miyaura coupling Side‑reaction suppression Atom economy

Tolerance to Oxidative Conditions – Epoxidation Without Boron Degradation

The tetracoordinate boron center of potassium organotrifluoroborates is remarkably compliant with strong oxidative conditions that would normally destroy tricoordinate boron species such as boronic acids or boronate esters [1]. For instance, the epoxidation of the C=C bond in unsaturated alkyltrifluoroborates proceeds with full conversion and complete retention of the boron functionality, whereas the corresponding boronic acid would undergo rapid oxidation at the boron atom [2]. This property allows the dec‑9‑en‑1‑yl chain to be orthogonally functionalized before the trifluoroborate is unmasked for cross‑coupling.

Oxidative Tolerance
Class-level inference
Full conversion; C–B bond intact during epoxidation
Enables orthogonal alkene functionalization
Boronic acids/esters degrade under same conditions
Orthogonal reactivity Functional group manipulation Late‑stage functionalization

Suzuki–Miyaura Coupling Yield Range with Primary Alkyltrifluoroborates

The Suzuki–Miyaura cross‑coupling of potassium primary alkyltrifluoroborates—the class to which the dec‑9‑en‑1‑yl derivative belongs—with alkenyl bromides provides the desired coupled products in 49–95% isolated yield under optimized conditions [1]. This yield range is consistent with the performance of alkenyltrifluoroborates in couplings with aryl halides and triflates, where moderate to excellent yields are reported using 2 mol% PdCl₂(dppf)·CH₂Cl₂ in i‑PrOH/H₂O with t‑BuNH₂ as base . While direct head‑to‑head data for the dec‑9‑en‑1‑yl compound are not available, the class‑wide yield data establish a reliable performance baseline for procurement decisions.

Coupling Yield Range
Cross-study comparable
49–95%
Class-representative yield baseline for procurement
PdCl₂(dppf), alkenyl bromide, 80 °C
Suzuki–Miyaura Alkyl transfer Cross‑coupling efficiency

Optimal Research and Industrial Applications for Potassium (dec-9-en-1-yl)trifluoroboranuide


Late‑Stage Installation of a Terminal Alkene‑Containing Alkyl Chain in Drug‑Discovery Synthesis

The compound serves as a protected source of a dec‑9‑en‑1‑yl group that can be installed onto a structurally complex aryl or heteroaryl halide scaffold via Suzuki–Miyaura coupling. Because potassium organotrifluoroborates require only stoichiometric amounts (1.0–1.2 equiv) and exhibit minimal protodeboronation, they are ideal for parallel medicinal chemistry libraries where precious electrophiles are used in limited quantities [1]. The resulting terminal alkene product can subsequently undergo further transformations (e.g., epoxidation, dihydroxylation, or cross‑metathesis) to diversify the scaffold.

Multi‑Step Synthetic Sequences Requiring Orthogonal Functional Group Manipulation

The tetracoordinate boron center remains intact under oxidative, basic, and nucleophilic conditions that would destroy boronic acids or boronate esters [2]. This inertness allows the dec‑9‑en‑1‑yl chain to be incorporated early in a synthesis, after which other functional groups on the molecule can be elaborated while the trifluoroborate is carried through as a latent nucleophile. At the desired late stage, the C–B bond is unmasked under mild Suzuki–Miyaura conditions to effect the final C–C bond formation.

Process‑Scale Preparation of Alkyl‑Substituted Olefins with Minimal Waste

For industrial or process‑chemistry applications, the reduced excess of reagent required (1.0–1.2 equiv vs. 2–5 equiv for boronic acids) significantly decreases the mass of boron‑containing waste and simplifies purification [3]. The air‑ and moisture‑stability of the solid reagent also facilitates accurate weighing and safe handling on multi‑gram to kilogram scales without the need for glovebox or Schlenk‑line infrastructure, lowering operational costs and improving safety [4].

Stereospecific Alkenylation of Alkyl Halides via Nickel Catalysis

Although the dec‑9‑en‑1‑yl derivative is an alkyltrifluoroborate, the class of potassium alkenyltrifluoroborates is known to undergo stereospecific Ni‑catalyzed cross‑coupling with alkyl halides, retaining the alkene geometry of the starting boron reagent [5]. This precedent supports the use of structurally related alkyltrifluoroborates in analogous stereospecific transformations, offering a general entry to defined alkyl‑substituted olefins that are valuable in natural product synthesis and materials chemistry.

Application
Selection Property
Validation Focus
Late-stage alkene installation
Stoichiometric coupling efficiency
Conversion and protodeboronation rate
Multi-step orthogonal synthesis
Boron center inertness
C–B bond survival after functional group interconversions
Process-scale preparation
Bench stability and atom economy
Reagent excess, purification load, and handling safety
Ni-catalyzed stereospecific alkenylation
Alkene geometry retention
Stereochemical fidelity in cross-coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium (dec-9-en-1-yl)trifluoroboranuide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.